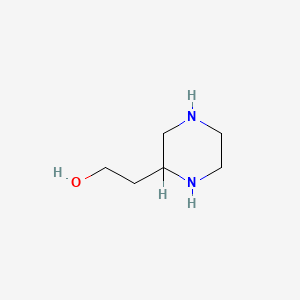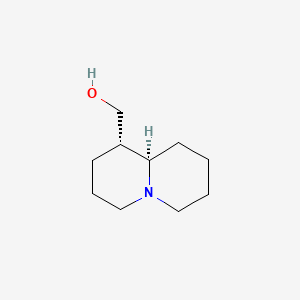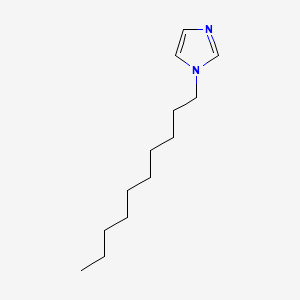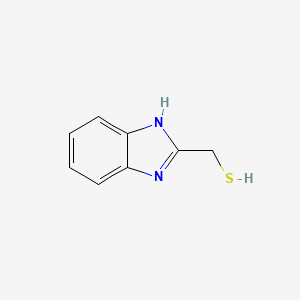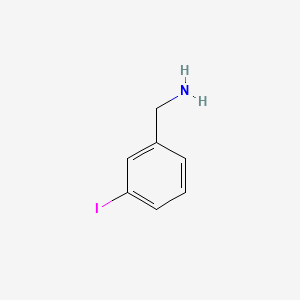
Tioxidazole
Übersicht
Beschreibung
Tioxidazole is an organic compound belonging to the class of benzothiazoles. Benzothiazoles are characterized by a benzene ring fused to a thiazole ring, which consists of four carbon atoms, one nitrogen atom, and one sulfur atom . This compound is known for its antiparasitic properties and is primarily used in veterinary medicine .
Wirkmechanismus
Target of Action
Tioxidazole is a benzothiazole compound . Benzothiazoles are organic compounds containing a benzene fused to a thiazole ring, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom . .
Mode of Action
It is known that benzothiazoles, the class of compounds to which this compound belongs, have various biological activities, including antiparasitic effects .
Action Environment
Environmental factors can play a significant role in the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can influence how a compound behaves in the environment . .
Biochemische Analyse
Biochemical Properties
Tioxidazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. In particular, it has been shown to affect the metabolism of glucose in parasitic worms such as Hymenolepis diminuta. This compound-treated worms exhibit a reduced ability to absorb and metabolize exogenous glucose, leading to a significant decrease in glycogen levels and an increase in protein concentrations . This interaction suggests that this compound may inhibit enzymes involved in glucose uptake and metabolism, thereby disrupting the energy balance within the parasite.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In parasitic worms, it leads to a reduction in worm weight and chemical composition, particularly glycogen content . This indicates that this compound interferes with the worm’s ability to store and utilize energy. Additionally, this compound has been observed to impact cell signaling pathways and gene expression, further contributing to its anthelmintic effects. The compound’s influence on cellular metabolism is evident from the altered glycogen/protein ratios in treated worms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound is believed to bind to a highly polar, L-shaped cleft at the active site of target enzymes, inhibiting their function . This binding interaction disrupts the normal activity of enzymes involved in glucose metabolism, leading to a decrease in glycogen levels and an increase in protein concentrations. Additionally, this compound may induce changes in gene expression, further contributing to its anthelmintic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on parasitic worms have been observed to change over time. This compound-treated worms show a significant reduction in glycogen levels and an increase in protein concentrations within 24 hours of treatment . These changes are accompanied by a decrease in worm weight and alterations in chemical composition. The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutically effective doses, this compound leads to significant reductions in worm weight and glycogen levels, while increasing protein concentrations . At subcurative doses, the effects are less pronounced, with only minor changes in worm weight and chemical composition. High doses of this compound may result in toxic or adverse effects, although specific data on these effects are limited.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes responsible for glucose uptake and utilization, leading to a decrease in glycogen levels and an increase in protein concentrations . The compound’s effects on metabolic flux and metabolite levels have been observed in parasitic worms, where it disrupts the normal energy balance and chemical composition.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it exerts its anthelmintic effects . The precise transport mechanisms and binding proteins involved in this compound’s distribution have not been fully elucidated.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound’s activity and function are affected by its localization within the cell, where it interacts with target enzymes and disrupts glucose metabolism
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tioxidazol beinhaltet die Reaktion von 2-Aminothiophenol mit Schwefelkohlenstoff und Methyliodid unter Bildung von 2-Methylthio-benzothiazol. Dieser Zwischenstoff wird dann mit Methylisocyanat umgesetzt, um Tioxidazol zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Tioxidazol folgt in der Regel dem gleichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst eine sorgfältige Steuerung von Temperatur, Druck und Reaktionszeit, um das gewünschte Produkt zu erzielen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tioxidazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Tioxidazol kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiole zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Alkohole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiole.
Substitution: Verschiedene substituierte Benzothiazole.
Wissenschaftliche Forschungsanwendungen
Tioxidazol hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für andere Benzothiazolderivate verwendet.
Biologie: Wurde auf seine antiparasitäre Aktivität gegen gastrointestinale Nematoden untersucht.
Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung von parasitären Infektionen bei Tieren untersucht.
Industrie: Wird bei der Entwicklung von Veterinärpharmazeutika eingesetzt.
5. Wirkmechanismus
Tioxidazol übt seine Wirkung aus, indem es die Stoffwechselprozesse von Parasiten stört. Es hemmt das Enzym Fumaratreduktase, das für die Energieproduktion in Parasiten unerlässlich ist. Diese Hemmung führt zur Erschöpfung der Energiereserven und letztendlich zum Tod des Parasiten .
Ähnliche Verbindungen:
Tinidazol: Ein weiteres Benzothiazolderivat mit ähnlichen antiparasitären Eigenschaften.
Metronidazol: Ein Nitroimidazol, das zur Behandlung ähnlicher parasitärer Infektionen verwendet wird.
Einzigartigkeit: Tioxidazol ist aufgrund seines spezifischen Wirkmechanismus und seiner Wirksamkeit gegen ein breites Spektrum gastrointestinaler Nematoden einzigartig. Im Gegensatz zu Tinidazol und Metronidazol, die hauptsächlich in der Humanmedizin eingesetzt werden, ist Tioxidazol speziell für die veterinärmedizinische Anwendung formuliert .
Vergleich Mit ähnlichen Verbindungen
Tinidazole: Another benzothiazole derivative with similar antiparasitic properties.
Metronidazole: A nitroimidazole used to treat similar parasitic infections.
Uniqueness: Tioxidazole is unique due to its specific mechanism of action and its effectiveness against a broad spectrum of gastrointestinal nematodes. Unlike tinidazole and metronidazole, which are primarily used in human medicine, this compound is specifically formulated for veterinary use .
Eigenschaften
IUPAC Name |
methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-6-17-8-4-5-9-10(7-8)18-11(13-9)14-12(15)16-2/h4-5,7H,3,6H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLICFJUWSZHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046178 | |
| Record name | Tioxidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61570-90-9 | |
| Record name | Tioxidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61570-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tioxidazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061570909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tioxidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tioxidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tioxidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOXIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW046NI85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tioxidazole against parasites?
A: While the exact mechanism is not fully detailed in the provided abstracts, research suggests this compound, similar to other benzimidazoles and benzothiazoles, likely affects parasite metabolism. Studies show it significantly reduces glycogen levels and inhibits glucose uptake in tapeworms like Hymenolepis diminuta . This disruption of energy metabolism is thought to be a key factor in its anthelmintic activity.
Q2: Is there evidence of parasite resistance to this compound?
A: Yes, research indicates emerging resistance, particularly among small strongyles in horses. One study found this compound showed only 27% efficacy against a benzimidazole-resistant strain of small strongyles . This suggests potential cross-resistance between this compound and benzimidazole anthelmintics, which requires further investigation.
Q3: How does the structure of this compound compare to other benzimidazole anthelmintics, and how does this affect its activity?
A: this compound, a benzothiazole, shares structural similarities with benzimidazole anthelmintics. Molecular modeling reveals that efficacy within this class of compounds is influenced by factors like the orientation of the propyl group, dipole moment, and polar surface area . Slight variations in these structural features can significantly impact a compound's anthelmintic potency, as seen in the comparative study of albendazole, oxibendazole, and this compound . Understanding these structure-activity relationships is crucial for developing more effective anthelmintics.
Q4: Beyond its use in veterinary medicine, has this compound shown potential against other parasitic infections?
A: Yes, recent research indicates this compound's potential against Giardia lamblia, a protozoan parasite causing intestinal giardiasis . This discovery is significant as it identifies this compound as a potential alternative treatment option, especially against metronidazole-resistant Giardia strains. Further investigations are needed to explore its efficacy and safety in human clinical trials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
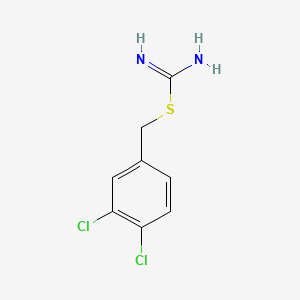

![4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester](/img/structure/B1197700.png)
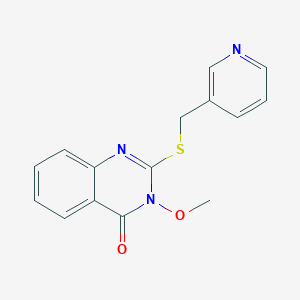
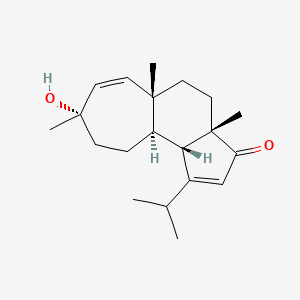
![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)

